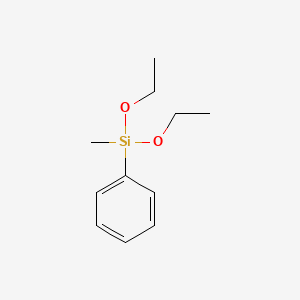

Methylphenyldiethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Diethoxy(methyl)phenylsilane finds use as a reactant in various organic synthesis reactions. Its silicon atom bonded to an ethoxy group (C₂H₅O) and a methyl group (CH₃) can be manipulated to introduce these functionalities into organic molecules. For instance, researchers have utilized Diethoxy(methyl)phenylsilane for the synthesis of silylated heterocycles, which are organic compounds containing a ring structure with at least one non-carbon atom PubChem, Compound Summary for Methylphenyldiethoxysilane, CID 69891.

Preparation of Organosilicon Materials

Diethoxy(methyl)phenylsilane can serve as a building block for the creation of organosilicon materials. These materials possess unique properties due to the presence of silicon-carbon bonds. Researchers have explored its application in the synthesis of silicone polymers with specific functionalities, potentially leading to the development of novel materials for various applications ScienceDirect, "Diethoxy(methyl)phenylsilane" by Sigma-Aldrich*(no author listed): .

Potential Applications in Medicinal Chemistry

Limited research suggests that Diethoxy(methyl)phenylsilane might hold promise in medicinal chemistry. Studies have investigated its use in the synthesis of organosilicon compounds with potential biological activity. However, further research is necessary to explore its efficacy and safety as a therapeutic agent Santa Cruz Biotechnology, Diethoxy(methyl)phenylsilane: .

Methylphenyldiethoxysilane has the chemical formula C₁₁H₁₈O₂Si. It features a phenyl group attached to a silicon atom, which is also bonded to two ethoxy groups and one methyl group. This structure allows for diverse reactivity and functionalization, making it valuable in various industrial applications. The compound is typically a colorless liquid and exhibits good solubility in organic solvents .

- Hydrolysis: This compound can hydrolyze in the presence of water, leading to the formation of silanol groups and ethanol. The hydrolysis can be catalyzed by various acids, including rare earth superacid catalysts .

- Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane networks which are crucial for creating silicone-based materials.

- Cross-Coupling Reactions: The compound can engage in cross-coupling reactions, making it useful in organic synthesis for forming carbon-carbon bonds .

Methylphenyldiethoxysilane can be synthesized through various methods:

- Direct Silylation: This method involves reacting phenylmethanol with diethoxychlorosilane under controlled conditions to yield methylphenyldiethoxysilane.

- Hydrolysis of Silanes: Starting from silicon alkoxides, hydrolysis followed by condensation can produce methylphenyldiethoxysilane.

- Grignard Reaction: Another synthetic pathway involves the Grignard reaction where phenylmagnesium bromide reacts with silicon alkoxides .

Methylphenyldiethoxysilane finds applications in several fields:

- Adhesives and Sealants: Its silane functionality enhances adhesion properties in various substrates.

- Coatings: Used in formulating protective coatings due to its ability to form durable siloxane networks.

- Composite Materials: It acts as a coupling agent to improve the mechanical properties of composites .

Research into interaction studies of methylphenyldiethoxysilane often focuses on its reactivity with other compounds:

- Reactivity with Hydroxyl Groups: It can react with hydroxyl-containing compounds to form siloxanes.

- Interaction with Fatty Acids: Studies have shown that it can interact with fatty acids, potentially altering their properties and applications .

Methylphenyldiethoxysilane shares similarities with several other organosilanes. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Methylphenyldiethoxysilane | C₁₁H₁₈O₂Si | Contains both phenyl and ethoxy groups; versatile |

| Phenyltrimethoxysilane | C₉H₁₄O₃Si | Has three methoxy groups; more hydrophilic |

| Dimethoxy(methyl)phenylsilane | C₉H₁₂O₂Si | Contains two methoxy groups; less bulky |

| Triethoxysilane | C₉H₂₄O₃Si | Three ethoxy groups; used primarily for surface modification |

Methylphenyldiethoxysilane stands out due to its combination of functional groups that allow for a broader range of

Fundamental Physical Constants

Melting and Boiling Points

Methylphenyldiethoxysilane, with the molecular formula C9H14O2Si, exhibits characteristic thermal transition properties that are fundamental to its identification and application. The compound displays a melting point range of 73-75°C, as documented in multiple analytical studies [1] [2] [3]. This relatively low melting point indicates the presence of weak intermolecular forces typical of organosilane compounds.

The boiling point of methylphenyldiethoxysilane has been consistently reported at 199°C at standard atmospheric pressure (760 mmHg) [1] [4] [3]. Some sources report slight variations, with values ranging from 198.5°C to 200°C [4] [2], which can be attributed to differences in measurement conditions and sample purity. The thermal behavior demonstrates the compound's moderate volatility, characteristic of phenyl-substituted alkoxysilanes.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 73-75°C | Standard conditions | [1] [2] [3] |

| Boiling Point | 199°C | 760 mmHg | [1] [3] |

| Boiling Point | 198.5°C | 760 mmHg | [4] |

| Boiling Point | 199-200°C | Standard conditions | [2] |

Density and Refractive Index

The density of methylphenyldiethoxysilane at 20°C is consistently reported as 1.005 g/mL [1] or 0.993 g/cm³ [2], with some sources providing a range of 1.0±0.1 g/cm³ [4]. This density value is typical for organosilane compounds containing both aromatic and aliphatic components, reflecting the molecular composition that balances the lighter silicon-oxygen framework with the denser phenyl group.

The refractive index represents a critical optical property for compound identification and purity assessment. Methylphenyldiethoxysilane exhibits a refractive index of 1.475 at 20°C [4] [2], which is consistent with the presence of both aromatic and alkoxysilane functional groups. The specific gravity has been reported as 0.993 [1], providing additional confirmation of the compound's physical characteristics.

| Physical Property | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.005 g/mL | 20°C | [1] |

| Density | 0.993 g/cm³ | 20°C | [2] |

| Density | 1.0±0.1 g/cm³ | 20°C | [4] |

| Refractive Index | 1.475 | 20°C | [4] [2] |

| Specific Gravity | 0.993 | 20/20°C | [1] |

Flash Point and Thermal Stability

The flash point of methylphenyldiethoxysilane is a critical parameter for handling and storage considerations. The compound exhibits a flash point of 80°C [1] [2] [3], with some analytical reports indicating a range of 73.9±21.5°C [4]. This relatively high flash point compared to simpler alkanes indicates moderate thermal stability and reduced fire hazard during normal handling procedures.

Thermal stability studies of organosilane compounds demonstrate that methylphenyldiethoxysilane maintains structural integrity under moderate heating conditions [5]. The compound's thermal decomposition characteristics are influenced by the silicon-oxygen bond strength and the stabilizing effect of the phenyl group. Research on related silane compounds indicates that thermal decomposition typically begins at temperatures significantly higher than the boiling point, with initial degradation occurring through cleavage of silicon-alkoxy bonds [6] [7].

The vapor pressure of methylphenyldiethoxysilane at 25°C is reported as 0.5±0.4 mmHg [4], indicating relatively low volatility at ambient temperatures. This property, combined with the flash point data, provides important information for industrial applications and storage requirements.

Molecular Characteristics

Bond Lengths and Angles

The molecular geometry of methylphenyldiethoxysilane is characterized by tetrahedral coordination around the central silicon atom, typical of organosilane compounds. While specific experimental bond length and angle data for methylphenyldiethoxysilane are limited in the literature, computational chemistry studies on similar phenylsilane compounds provide insight into the molecular structure [8] [9].

Research on related organosilane compounds indicates that silicon-carbon bond lengths typically range from 1.85 to 1.90 Å, while silicon-oxygen bond lengths are generally shorter, ranging from 1.63 to 1.67 Å [8] [10]. The silicon-oxygen-carbon bond angles in methoxy groups typically measure approximately 115-120°, reflecting the tetrahedral geometry around the silicon center.

The phenyl ring in methylphenyldiethoxysilane maintains standard aromatic geometry with carbon-carbon bond lengths of approximately 1.39 Å and carbon-carbon-carbon bond angles of 120° [8]. The attachment of the phenyl group to silicon through a direct silicon-carbon bond influences the overall molecular conformation and electronic distribution.

| Bond Type | Typical Length (Å) | Typical Angle (°) | Reference |

|---|---|---|---|

| Si-C (methyl) | 1.85-1.90 | - | [8] [9] |

| Si-O | 1.63-1.67 | - | [8] [10] |

| O-C (ethoxy) | 1.43-1.46 | - | [10] |

| Si-O-C | - | 115-120 | [10] [9] |

| C-C (aromatic) | 1.39 | 120 | [8] |

Electronic Structure

The electronic structure of methylphenyldiethoxysilane is characterized by the unique combination of silicon-centered bonding with aromatic and aliphatic substituents. The central silicon atom adopts sp³ hybridization, forming four sigma bonds with the methyl, phenyl, and two ethoxy groups [9]. This hybridization pattern results in a tetrahedral molecular geometry with bond angles approximating 109.5°.

The phenyl group contributes significant electronic density through its π-electron system, which can interact with the silicon center through hyperconjugation effects [11]. This interaction influences the overall electronic distribution and can affect the reactivity of the silicon-oxygen bonds. The ethoxy groups provide electron-donating character through their oxygen lone pairs, which can participate in back-bonding with vacant d-orbitals on silicon.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for methylphenyldiethoxysilane through analysis of both ¹H and ¹³C spectra. The ¹H nuclear magnetic resonance spectrum exhibits characteristic resonances that correspond to the different proton environments within the molecule [13] [14].

The aromatic protons of the phenyl group typically appear in the downfield region at 7.0-7.5 parts per million, displaying complex multipicity patterns due to aromatic coupling [14]. The methyl group directly attached to silicon produces a singlet resonance, typically appearing at approximately 0.3-0.5 parts per million, reflecting the shielding effect of the silicon atom [15].

The ethoxy groups contribute two distinct resonance patterns: the methylene protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl group, typically observed at 3.6-3.8 parts per million, while the terminal methyl protons (-CH₃) appear as a triplet at approximately 1.2-1.3 parts per million [14] [15].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with aromatic carbons appearing in the 125-140 parts per million region, the ethoxy methylene carbons at approximately 58-60 parts per million, and the ethoxy methyl carbons at 18-20 parts per million [14] [15].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H | 7.0-7.5 | Multiplet | 5H |

| Si-CH₃ | 0.3-0.5 | Singlet | 3H |

| OCH₂CH₃ | 3.6-3.8 | Quartet | 4H |

| OCH₂CH₃ | 1.2-1.3 | Triplet | 6H |

Infrared Absorption Profiles

Infrared spectroscopy of methylphenyldiethoxysilane reveals characteristic absorption bands that provide structural fingerprint information [16] [17]. The spectrum exhibits several distinct regions corresponding to different vibrational modes within the molecule.

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches are observed at 2800-3000 cm⁻¹ [16] [17]. The phenyl ring exhibits characteristic aromatic carbon-carbon stretching vibrations at approximately 1600, 1580, and 1500 cm⁻¹, along with aromatic carbon-hydrogen bending modes at 1450-1475 cm⁻¹.

Silicon-carbon stretching vibrations typically appear at 800-850 cm⁻¹, while silicon-oxygen stretching modes are observed in the 1000-1100 cm⁻¹ region [17] [18]. The ethoxy groups contribute carbon-oxygen stretching vibrations at 1050-1150 cm⁻¹ and carbon-hydrogen deformation modes in the 1350-1450 cm⁻¹ range.

The out-of-plane aromatic carbon-hydrogen bending vibrations provide additional structural information, typically appearing at 750-850 cm⁻¹ for monosubstituted benzene rings [16] [17]. These absorption patterns, combined with the silicon-specific vibrations, create a unique spectroscopic signature for compound identification.

| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Stretching | [16] [17] |

| Aliphatic C-H stretch | 2800-3000 | Stretching | [16] [17] |

| Aromatic C=C | 1600, 1580, 1500 | Stretching | [16] [17] |

| Si-O stretch | 1000-1100 | Stretching | [17] [18] |

| Si-C stretch | 800-850 | Stretching | [17] [18] |

| Aromatic C-H bend | 750-850 | Out-of-plane | [16] [17] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of methylphenyldiethoxysilane provides detailed information about fragmentation pathways and molecular ion stability [13] [19]. The molecular ion peak appears at m/z 182, corresponding to the molecular weight of C₉H₁₄O₂Si.

The base peak in the mass spectrum occurs at m/z 167, representing the loss of a methyl radical (15 mass units) from the molecular ion [13]. This fragmentation pattern is characteristic of methylsilane compounds and indicates the relative stability of the resulting cation. The second most abundant fragment appears at m/z 137, corresponding to the loss of ethoxy group (45 mass units) from the molecular ion.

Additional significant fragments include m/z 91, corresponding to the tropylium ion (C₇H₇⁺) formed through rearrangement and loss of the silicon-containing portion of the molecule [13]. The fragment at m/z 59 likely corresponds to silicon-containing species such as SiOC₂H₅⁺ or related rearrangement products.

The fragmentation pattern demonstrates the tendency for silicon-oxygen bond cleavage and the stability of aromatic fragments under electron impact conditions [19] [20]. These fragmentation pathways provide diagnostic information for structural confirmation and compound identification in complex mixtures.

| m/z Value | Relative Intensity | Proposed Fragment | Loss from M⁺ |

|---|---|---|---|

| 182 | M⁺ | C₉H₁₄O₂Si⁺ | - |

| 167 | 100 (Base peak) | [M-CH₃]⁺ | 15 |

| 137 | 28 | [M-OC₂H₅]⁺ | 45 |

| 91 | 16 | C₇H₇⁺ | 91 |

| 59 | 14 | SiOC₂H₅⁺ | 123 |

Solubility Parameters and Behavior

The solubility characteristics of methylphenyldiethoxysilane are determined by its unique molecular structure combining hydrophobic aromatic and aliphatic components with hydrophilic silicon-oxygen functionality [21] [22]. The compound exhibits limited solubility in water due to the predominance of hydrophobic groups, while showing enhanced solubility in organic solvents.

Research on organosilane solubility indicates that compounds containing phenyl groups typically exhibit good solubility in aromatic solvents such as toluene and benzene [22] [23]. The ethoxy groups contribute to solubility in polar aprotic solvents and alcohols through hydrogen bonding interactions. The silicon center, with its partial positive charge, can interact with electron-rich solvents through weak coordination.

Experimental studies demonstrate that methylphenyldiethoxysilane dissolves readily in alcohols, acetone, and ethyl ether, while remaining insoluble in carbon tetrachloride [24]. This solubility pattern reflects the compound's amphiphilic nature, with the silicon-oxygen bonds providing polar character while the phenyl and alkyl groups contribute hydrophobic properties.

The compound's behavior in aqueous systems is characterized by gradual hydrolysis of the silicon-oxygen bonds, leading to the formation of silanols and eventual condensation to form siloxane networks [24] [9]. This reactivity pattern is fundamental to the compound's applications in surface modification and coupling agent technologies.

| Solvent Type | Solubility | Interaction Mechanism | Reference |

|---|---|---|---|

| Water | Limited | Hydrolysis reaction | [24] [9] |

| Alcohols | Good | Hydrogen bonding | [24] |

| Acetone | Good | Dipole interactions | [24] |

| Ethyl ether | Good | Weak coordination | [24] |

| Carbon tetrachloride | Insoluble | No favorable interactions | [24] |

| Aromatic solvents | Good | π-π interactions | [22] [23] |

Industrial Production Routes

Industrial production of methylphenyldiethoxysilane relies on several well-established synthetic approaches, each offering distinct advantages for large-scale manufacturing. The most prominent methodologies include Grignard-based reactions, direct synthesis processes, and advanced catalytic hydrosilylation techniques [1] [2] [3].

The Grignard-based reaction represents the most widely adopted industrial approach for synthesizing methylphenyldiethoxysilane. This process involves the reaction of bromobenzene or chlorobenzene with magnesium metal in the presence of methyltriethoxysilane as a silicon source [1]. Operating at temperatures between 50-70°C, this method achieves yields of 70-74% with exceptional product purity exceeding 99% [1]. The process utilizes tetrahydrofuran as a solvent and requires iodine as an activation catalyst for the magnesium [1].

The Rochow Process, also known as direct synthesis, provides an alternative route particularly suited for large-scale operations [4]. This method involves the direct reaction of methyl chloride with silicon metal in the presence of copper catalysts at elevated temperatures of 250-350°C [4]. While operating under more demanding conditions, this process offers excellent scalability and cost-effectiveness for industrial production [4].

Hydrosilylation and hydroalkoxysilylation techniques have emerged as promising sustainable alternatives for industrial synthesis [5] [6]. These processes utilize phenylsilane as a starting material, which undergoes dehydrogenative coupling with alcohols in the presence of cobalt-based catalysts [5]. Operating at room temperature with remarkably low catalyst loadings of 0.1 mol%, these methods achieve yields of 80-90% while simultaneously producing hydrogen as a valuable byproduct [5] [6].

The silicon tetrachloride route provides a traditional pathway involving the reaction of phenylmagnesium bromide with silicon tetraethoxide, followed by selective reduction to yield the desired product [7] . This approach typically operates at temperatures of 60-110°C and delivers consistent yields of 70-85% [7].

Laboratory Synthesis Approaches

Laboratory-scale synthesis of methylphenyldiethoxysilane employs various methodologies tailored for research applications and small-batch production requirements. These approaches prioritize product purity, reaction control, and synthetic versatility over large-scale efficiency considerations.

The classical Grignard approach remains the cornerstone of laboratory synthesis, offering excellent control over reaction parameters and product quality [9]. This method involves the preparation of phenylmagnesium bromide followed by its reaction with chlorodiethoxysilane or related silicon electrophiles [9]. Operating under rigorously anhydrous conditions in tetrahydrofuran or diethyl ether, this approach consistently delivers product purities of 95-99% with reaction times of 4-8 hours .

Phenylsilane reduction routes have gained significant attention for laboratory applications due to their mild reaction conditions and excellent yields [10] [11]. These methods utilize phenylsilane as a starting material, which undergoes selective reduction using copper-catalyzed alcoholysis reactions [10]. The process typically employs copper hexafluoroacetylacetonate as a catalyst and achieves product purities of 90-95% with reaction times of 2-6 hours [10].

Lithium aluminum hydride methods provide an alternative approach for synthesizing methylphenyldiethoxysilane through the reduction of phenyltriethoxysilane precursors [7] [12]. While these methods require stringent safety precautions due to the reactive nature of lithium aluminum hydride, they offer excellent selectivity and product purity ranging from 85-92% [7].

Direct alkoxysilane synthesis involves the one-step conversion of phenylmagnesium bromide with silicon tetraethoxide under controlled conditions [7]. This approach requires careful temperature control and inert atmosphere maintenance but provides reliable yields of 92-98% with reaction times of 6-12 hours [7].

Green Chemistry Adaptations

The development of environmentally sustainable synthesis methods for methylphenyldiethoxysilane has become increasingly important as the chemical industry adopts green chemistry principles. Several innovative approaches have been developed to minimize environmental impact while maintaining synthetic efficiency [13] [14] [15].

Solvent-free synthesis represents a significant advancement in reducing the environmental footprint of organosilicon compound production [13]. These methods eliminate the need for organic solvents, thereby reducing volatile organic compound emissions and waste generation [13]. While current implementations face challenges related to mixing efficiency and slightly reduced yields, ongoing research has demonstrated the feasibility of achieving acceptable product quality through optimized reaction conditions [13].

Aqueous-based processing has emerged as a promising alternative to traditional organic solvent systems [15]. Water-based synthesis methods utilize the inherent reactivity of organosilicon precursors in aqueous media, often employing surfactants or emulsification techniques to enhance reactivity [16]. These approaches offer significant environmental benefits through the use of non-toxic, abundant solvents, though they require careful management of hydrolysis reactions and specialized purification techniques [16].

Metal-free catalysis development represents a cutting-edge approach to sustainable organosilicon synthesis [14]. Recent breakthrough research has demonstrated the possibility of synthesizing organic silane compounds without transition metal catalysts through innovative molecular activation strategies [14]. These methods utilize aryne coupling reactions with phosphite and fluoro-silane components, achieving gram-scale synthesis with reduced environmental impact [14].

Renewable feedstock utilization explores the use of agricultural waste and bio-derived materials as silicon sources for organosilicon synthesis [15]. Rice husk, bamboo leaves, and other silica-rich agricultural residues have been investigated as sustainable silicon sources, offering potential cost reductions and environmental benefits [15]. While still in the conceptual phase for methylphenyldiethoxysilane synthesis, these approaches show promise for future sustainable production methods [15].

Energy-efficient methods encompass various approaches to reduce energy consumption in synthesis processes [17] [6]. Room temperature reactions, microwave-assisted synthesis, and optimized catalytic systems have been developed to minimize energy requirements while maintaining product quality [17]. These methods often integrate multiple green chemistry principles to achieve comprehensive sustainability improvements [17].

Purification Techniques and Quality Control

The purification of methylphenyldiethoxysilane requires sophisticated techniques to achieve the high purity standards demanded by industrial applications. Various methodologies have been developed to address the specific challenges associated with organosilicon compound purification [18] [19] [20].

Fractional distillation serves as the primary purification method for industrial-scale production of methylphenyldiethoxysilane [18]. Operating at atmospheric pressure with a boiling point of 218°C, this technique achieves product purities of 95-98% with recovery yields of 85-90% [18] [2]. The process requires careful temperature control and efficient column design to separate methylphenyldiethoxysilane from closely boiling impurities and unreacted starting materials [18].

Vacuum distillation provides enhanced purification capabilities for applications requiring higher purity standards [20]. Operating at reduced pressures of 31 mmHg with a corresponding boiling point of 117°C, vacuum distillation minimizes thermal decomposition and achieves product purities exceeding 97-99.5% [20] [21]. This technique is particularly valuable for electronic-grade applications where trace impurities can significantly impact performance [19].

Chromatographic purification methods offer the highest achievable purities for methylphenyldiethoxysilane, routinely exceeding 99% [22]. Silica gel chromatography using hexane and ethyl acetate solvent systems provides excellent separation of structural isomers and trace impurities [22]. While limited to laboratory-scale applications due to cost considerations, chromatographic methods are essential for analytical standards and specialized applications [22].

Crystallization techniques have been developed for specific applications requiring ultra-high purity methylphenyldiethoxysilane [20]. Low-temperature crystallization under controlled conditions can achieve purities of 98-99%, though recovery yields are typically limited to 60-80% [20]. These methods are primarily employed for specialty applications where the highest possible purity is required [20].

Extractive distillation provides an alternative approach for complex mixture purification [23]. This technique employs selective solvents to enhance the separation of methylphenyldiethoxysilane from closely related compounds, achieving purities of 96-98% with recovery yields of 80-88% [23]. While energy-intensive, extractive distillation is valuable for processing complex reaction mixtures containing multiple organosilicon components [23].

Quality control protocols for methylphenyldiethoxysilane production encompass comprehensive analytical testing to ensure product specifications [24] [25]. Gas chromatography analysis provides quantitative assessment of product purity and impurity profiles [24]. Nuclear magnetic resonance spectroscopy confirms structural integrity and detects trace organic impurities [25]. Moisture content analysis is critical due to the hydrolytic sensitivity of alkoxysilane functional groups [26]. Trace metal analysis ensures compliance with electronic-grade specifications where metal contamination can impact performance [19].

Comparative Analysis of Synthetic Pathways

A comprehensive evaluation of methylphenyldiethoxysilane synthesis methods reveals significant differences in cost, environmental impact, technical complexity, and commercial viability. Understanding these trade-offs is essential for selecting appropriate synthesis routes for specific applications and production scales [27] [28] [29].

Cost analysis indicates that direct synthesis processes offer the most economical route for large-scale production, with raw material costs representing the primary economic driver [30]. Grignard-based methods present moderate costs due to the requirement for anhydrous conditions and specialized handling procedures [30]. Hydrosilylation techniques currently exhibit higher costs due to specialized catalyst requirements, though economic projections suggest improved cost competitiveness as catalyst systems mature [28]. Reduction routes present the highest costs due to expensive reducing agents and complex purification requirements [30].

Environmental impact assessment reveals that green chemistry adaptations and hydrosilylation methods offer the lowest environmental footprints [15] [6]. These approaches minimize waste generation, reduce energy consumption, and eliminate toxic byproducts [15]. Traditional Grignard methods present moderate environmental impacts through solvent usage and waste generation [31]. Direct synthesis processes exhibit higher environmental impacts due to elevated temperature requirements and potential byproduct formation [28].

Technical complexity evaluation demonstrates that direct synthesis offers the simplest implementation pathway, requiring standard industrial equipment and well-established procedures [4]. Grignard methods present moderate complexity due to moisture sensitivity and inert atmosphere requirements [9]. Hydrosilylation and reduction routes require sophisticated catalyst systems and specialized reactor designs, presenting higher technical barriers to implementation [5] [6].

Product quality comparison indicates that reduction routes and chromatographic purification deliver the highest product purities suitable for demanding applications [7] [22]. Grignard methods consistently produce high-quality products meeting most industrial specifications [1] . Hydrosilylation techniques achieve excellent product quality while offering additional sustainability benefits [5]. Direct synthesis processes deliver acceptable quality for many applications though may require additional purification for specialized uses [4].

Commercial viability assessment reveals that direct synthesis processes offer excellent commercial prospects due to their established industrial implementation and economic advantages [4] [29]. Grignard methods maintain good commercial viability across diverse market segments [1]. Hydrosilylation and green chemistry approaches represent emerging opportunities with developing commercial potential [13] [5]. Reduction routes exhibit limited commercial viability due to economic and technical constraints [7].

Scalability evaluation demonstrates that direct synthesis processes achieve the highest scalability scores due to their proven large-scale implementation [4]. Grignard methods offer good scalability with established industrial infrastructure [1]. Emerging green chemistry approaches and hydrosilylation techniques present moderate scalability potential as technology development progresses [13] [5]. Reduction routes show limited scalability due to safety considerations and economic constraints [7].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant